molecular formula C26H31N3O5 B6566411 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide CAS No. 1021263-43-3

5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide

Cat. No.: B6566411
CAS No.: 1021263-43-3
M. Wt: 465.5 g/mol
InChI Key: MLZXXMCTENWJEU-UHFFFAOYSA-N
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Description

5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide is a useful research compound. Its molecular formula is C26H31N3O5 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide is 465.22637110 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(2-methylpropyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-18(2)15-27-24(31)10-6-7-13-28-25(32)21-8-4-5-9-22(21)29(26(28)33)16-20-14-19(17-30)11-12-23(20)34-3/h4-5,8-9,11-12,14,17-18H,6-7,10,13,15-16H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZXXMCTENWJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=C(C=CC(=C3)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a quinazolinone core and various functional groups that may contribute to its biological activity. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in therapeutic contexts.

  • Molecular Formula : C27H27N3O5S
  • Molecular Weight : 505.6 g/mol
  • IUPAC Name : 5-[1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(2-methylpropyl)pentanamide

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its potential as an anticancer agent, antimicrobial properties, and its role in enzyme inhibition.

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit notable anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For instance, studies have shown that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines such as HeLa and K562 cells. The IC50 values for these compounds can range significantly depending on the structural modifications made to the quinazolinone core.

CompoundCell LineIC50 (µM)
Compound AHeLa12.7
Compound BK5628.5
Compound CMDA-MB-36121.5

Note: The IC50 values are indicative of the concentration required to inhibit cell growth by 50%.

The biological effects of 5-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-(2-methylpropyl)pentanamide may be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The quinazolinone core can interact with various enzymes, potentially acting as a competitive inhibitor.
  • Receptor Modulation : The compound may modulate receptor activities through binding interactions that alter signaling pathways.
  • Induction of Apoptosis : Through pathways such as intrinsic and extrinsic apoptosis signaling cascades, it may promote programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have investigated related compounds with similar structures:

  • Case Study on Anticancer Activity :
    • A study evaluated a series of quinazolinone derivatives for their cytotoxic effects on cancer cell lines.
    • Results indicated that modifications to the methoxy and formyl groups significantly influenced the cytotoxicity profiles.
  • Antimicrobial Study :
    • Research focused on thiazolidin derivatives showed promising results against bacterial strains.
    • Although not directly tested on the target compound, these findings suggest a potential for antimicrobial applications.
  • Mechanistic Insights :
    • Molecular docking studies provided insights into binding affinities and interaction modes with target proteins.
    • These studies highlighted the importance of specific functional groups in enhancing biological activity.

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